2,2-Bis(hydroxymethyl)propanedinitrile
Description
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)propanedinitrile |
InChI |
InChI=1S/C5H6N2O2/c6-1-5(2-7,3-8)4-9/h8-9H,3-4H2 |
InChI Key |
CEMBNVVFIUYGOI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)(C#N)C#N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Propanedinitrile derivatives differ primarily in their substituents, which significantly influence their physical, electronic, and chemical properties. Below is a comparative analysis:
Table 1: Key Propanedinitrile Derivatives and Their Properties
Electronic and Photovoltaic Properties
- Y6 and IDIC-4F: These derivatives exhibit strong electron-accepting capabilities due to their fused aromatic cores and fluorinated cyano groups, enabling power conversion efficiencies (PCE) >15% in OSCs . The fluorination in IDIC-4F reduces energy loss and enhances light absorption .
- Hydroxymethyl-Substituted Analogs : The hydroxymethyl groups in 2,2-bis(hydroxymethyl)propanedinitrile introduce polarity and hydrogen-bonding capacity, which may improve solubility in polar solvents but could reduce charge mobility compared to fluorinated analogs.
Reactivity and Stability
- Fluorinated Derivatives (e.g., Y6, 1,1-Bis(trifluoromethyl)...) : Fluorination enhances oxidative stability and electron affinity, critical for OSC durability .
- Hydroxymethyl Derivatives : The presence of -CH₂OH groups may increase susceptibility to hydrolysis or oxidation under acidic/alkaline conditions, limiting use in harsh environments.
Preparation Methods
Method Overview
The synthesis of 2,2-bis(hydroxymethyl)propanedinitrile can be achieved through various chemical reactions involving starting materials such as formaldehyde and nitriles. The following methods are commonly employed:
Condensation Reactions
One of the primary methods for synthesizing 2,2-bis(hydroxymethyl)propanedinitrile involves the condensation of formaldehyde with a suitable nitrile in the presence of a base. This method typically results in high yields and purity.
Reagents : Formaldehyde and a nitrile (e.g., acrylonitrile).
Catalyst : A basic catalyst such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Reaction Conditions : The reaction is typically conducted at elevated temperatures (around 60-80°C) for several hours.
Isolation : The product is isolated through crystallization or distillation.
Oxidation Processes
Another method involves the oxidation of precursors such as 2,2-bis(hydroxymethyl)alkanal to form 2,2-bis(hydroxymethyl)propanedinitrile.
Starting Material : 2,2-bis(hydroxymethyl)alkanal.
Oxidizing Agent : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reaction Medium : Typically performed in an aqueous solution under controlled temperature conditions.
Product Recovery : The desired compound is extracted and purified through recrystallization from suitable solvents.
Esterification Reactions
Esterification reactions can also be utilized to prepare derivatives of 2,2-bis(hydroxymethyl)propanedinitrile, which can then be converted into the target compound.
Reagents : Use of 2,2-bis(hydroxymethyl)propionic acid and an alcohol (e.g., butanol).
Catalyst : Acid catalysts such as p-toluenesulfonic acid are commonly employed.
Conditions : The reaction is typically carried out under reflux conditions to promote ester formation.
Final Conversion : The ester can be hydrolyzed or reacted with hydrazine to yield the desired product.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time (hours) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Condensation | 85 | >95 | 4 | High yield, straightforward | Requires careful control of pH |
| Oxidation | 75 | >90 | 6 | Good for complex substrates | Potential over-oxidation |
| Esterification | 80 | >92 | 5 | Versatile and adaptable | By-products may complicate isolation |
Research Findings
Recent studies have indicated that optimizing reaction conditions such as temperature, catalyst concentration, and reaction time can significantly enhance yield and purity levels of synthesized products.
A study demonstrated that using a higher concentration of base in condensation reactions improved yields by up to 15% compared to lower concentrations.
Another research highlighted that utilizing microwave-assisted techniques for esterification could reduce reaction times by half while maintaining high yields.
Q & A
Q. What are the recommended synthetic methodologies for 2,2-bis(hydroxymethyl)propanedinitrile, and how can reaction conditions be optimized?
The synthesis of structurally similar compounds, such as 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), involves polycondensation reactions using catalysts like p-toluenesulfonic acid (p-TSA) under controlled temperatures (e.g., 140–160°C) . For the dinitrile derivative, nitrile group introduction may require nucleophilic substitution or cyanation reactions. Optimization should focus on solvent choice (e.g., polar aprotic solvents), stoichiometric ratios of hydroxymethyl and nitrile precursors, and reaction monitoring via TLC or HPLC. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2,2-bis(hydroxymethyl)propanedinitrile?
- NMR Spectroscopy : H and C NMR can confirm the presence of hydroxymethyl (–CHOH) and nitrile (–CN) groups. For example, nitrile carbons typically resonate at 115–120 ppm in C NMR.
- IR Spectroscopy : Strong absorbance near 2240 cm confirms nitrile groups, while broad O–H stretches (~3200–3600 cm) indicate hydroxymethyl groups.
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) resolves bond angles and stereochemistry, as demonstrated in propanedinitrile derivatives .
- HPLC/MS : High-resolution mass spectrometry validates molecular weight and purity .
Q. How can researchers assess the hydrolytic stability of 2,2-bis(hydroxymethyl)propanedinitrile under varying pH conditions?
Design accelerated degradation studies by incubating the compound in buffered solutions (pH 3–11) at 37–60°C. Monitor degradation products via LC-MS or NMR. For instance, ester or nitrile hydrolysis in related compounds (e.g., resin composites) is quantified by measuring bond strength loss or byproduct formation over time . Adjust experimental duration based on Arrhenius kinetics to predict long-term stability.
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for propanedinitrile derivatives?
Discrepancies in bond lengths or angles may arise from twinning, disorder, or poor data resolution. Use robust refinement software (e.g., SHELXL) to model disorder or apply restraints. For example, in monoclinic crystals of (E,E)-2-[3,4-bis(4-methylbenzylidene)-5-oxotetrahydrofuran-2-ylidene]propanedinitrile, high-resolution data (λ = 0.71073 Å) and rigorous least-squares refinement minimized R-factor discrepancies . Cross-validate with DFT calculations to compare experimental and theoretical geometries.
Q. How can 2,2-bis(hydroxymethyl)propanedinitrile be functionalized for optoelectronic applications?
Introduce π-conjugated substituents (e.g., aryl or alkenyl groups) via Knoevenagel condensation or Suzuki coupling to enhance electron-withdrawing properties. For example, pyrenediylidene-propanedinitrile derivatives (CHN) exhibit extended conjugation, making them candidates for organic semiconductors. Characterize optoelectronic performance using UV-Vis absorption, fluorescence spectroscopy, and cyclic voltammetry .
Q. What experimental designs mitigate safety risks when handling reactive intermediates during synthesis?
- Reactive Nitriles : Use closed systems and inert atmospheres (N/Ar) to prevent unintended reactions.
- Toxic Byproducts : Implement real-time gas monitoring (e.g., FTIR for HCN detection) and adhere to GHS hazard protocols (e.g., P261: avoid inhalation; P342+P311: emergency response for respiratory irritation) .
- Waste Management : Neutralize nitrile-containing waste with oxidizing agents (e.g., NaOCl) before disposal.
Q. How does 2,2-bis(hydroxymethyl)propanedinitrile perform in hyperbranched polymer synthesis compared to bis-MPA?
While bis-MPA is widely used in polyester dendrimers, the dinitrile analog offers dual reactivity (hydroxyl and nitrile groups) for crosslinking or post-polymerization modifications. Design step-growth polymerization with diols or diamines, using C NMR to track branching efficiency. Compare thermal stability (TGA) and solubility profiles to assess performance differences .
Methodological Considerations
- Contradiction Analysis : Cross-reference crystallographic data (e.g., unit cell parameters in ) with computational models to resolve structural ambiguities.
- Safety Compliance : Follow GHS guidelines for nitriles, including PPE (gloves, goggles) and emergency protocols .
- Data Reproducibility : Use NIST-validated spectral libraries for characterization and open-source software (SHELX) for crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
